N-[3-(acetylamino)phenyl]isonicotinamide
Description
N-[3-(acetylamino)phenyl]isonicotinamide is a heteroaryl carboxamide compound featuring a phenyl ring substituted with an acetylamino group at the 3-position, linked to an isonicotinamide moiety. Patent filings highlight its role as a therapeutic agent for cancer, with claims emphasizing its utility in modulating cellular pathways critical to tumor growth and survival . The compound’s design integrates both hydrogen-bonding capabilities (via the acetylamino and amide groups) and aromatic interactions (through the phenyl and pyridine rings), which may enhance target binding specificity .
Properties
IUPAC Name |
N-(3-acetamidophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQQTWSLZQCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN)
- Structure: Replaces the acetylamino group with a tetrazole ring.
- Biological Activity : Demonstrates cytotoxicity in prostate cancer cells (DU145, PC3) by downregulating F-actin and paxillin, proteins involved in cell adhesion and migration. Apoptosis induction is confirmed via Annexin V assays .
SNAP-7941 and FE@SNAP Derivatives
- Structure: Retain the 3-(acetylamino)phenyl group but incorporate piperidinyl and pyrimidinecarboxylate moieties. Example: (+)-SNAP-7941 includes a fluoroethylated side chain .
- Biological Activity : Act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with applications in obesity and depression. The fluoroethyl group in FE@SNAP improves metabolic stability and blood-brain barrier penetration .
- Key Difference : The pyrimidinecarboxylate and piperidinyl groups replace the isonicotinamide, altering receptor selectivity. Fluorination enhances pharmacokinetics .
N-[3-(acetylamino)phenyl]hexanamide
- Structure : Substitutes isonicotinamide with a hexanamide chain (C₆H₁₃CONH-).
- Physicochemical Properties: Molecular formula C₁₄H₂₀N₂O₂ (molar mass 248.32 g/mol), suggesting higher lipophilicity than N-[3-(acetylamino)phenyl]isonicotinamide .
Azo Dyes with 3-(Acetylamino)phenyl Substituents
Comparative Analysis Table
Key Research Findings
- Role of Heteroaromatic Moieties: The isonicotinamide group in this compound enables interactions with kinase targets, whereas TPIN’s tetrazole group shifts activity toward cytoskeletal proteins .
- Impact of Fluorination: FE@SNAP derivatives exhibit enhanced CNS bioavailability compared to non-fluorinated analogues, underscoring the importance of halogenation in drug design .
- Lipophilicity vs. Specificity: N-[3-(acetylamino)phenyl]hexanamide’s hexanamide chain increases lipophilicity but may reduce target specificity compared to isonicotinamide-containing compounds .
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